

thermodynamic properties and stability of D-sorbose

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Compound of Interest

Compound Name: *D-sorbose*

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An In-depth Technical Guide on the Thermodynamic Properties and Stability of **D-Sorbose**

Introduction

D-Sorbose, a ketohexose monosaccharide, is a significant carbohydrate in various industrial and research applications. As an epimer of D-fructose, its unique stereochemistry governs its physical and chemical properties. Notably, L-Sorbose, its enantiomer, serves as a crucial intermediate in the industrial synthesis of Vitamin C (ascorbic acid).[1] An understanding of the thermodynamic properties and stability of **D-Sorbose** is paramount for professionals in drug development, biochemistry, and food science, as these parameters dictate its behavior in physiological systems, reaction kinetics, and storage longevity.

This technical guide provides a comprehensive overview of the thermodynamic landscape and stability profile of **D-Sorbose**, presenting quantitative data, detailed experimental protocols, and visual representations of relevant processes to support researchers and scientists.

Section 1: Thermodynamic Properties of D-Sorbose

The thermodynamic properties of a compound define its energy state and its propensity to undergo chemical or physical transformations. For chiral molecules like sorbose, the standard thermodynamic properties of the D- and L-enantiomers are identical.[2][3] Therefore, data reported for L-Sorbose can be confidently applied to **D-Sorbose**.

Key thermodynamic quantities include:

- **Enthalpy of Formation ($\Delta_f H^\circ$):** The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
- **Gibbs Free Energy of Formation ($\Delta_f G^\circ$):** The maximum amount of non-expansion work that can be extracted from the formation reaction at constant temperature and pressure. It is a key indicator of a compound's thermodynamic stability.[\[4\]](#)[\[5\]](#)
- **Standard Molar Entropy (S°):** A measure of the randomness or disorder of the molecules in the substance.
- **Heat Capacity (C_p):** The amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin.

The following tables summarize the key thermodynamic and phase transition data for sorbose.

Table 1: Standard Thermodynamic Properties of Sorbose (Solid Crystalline State)

Property	Value	Units	Method	Reference
Enthalpy of Formation ($\Delta_f H^\circ_{\text{solid}}$)	-1271.5 \pm 0.50	kJ/mol	Combustion Calorimetry (Ccb)	[6]
Enthalpy of Combustion ($\Delta_c H^\circ_{\text{solid}}$)	-2804.5 \pm 0.4	kJ/mol	Combustion Calorimetry (Ccb)	[6]
Standard Molar Entropy ($S^\circ_{\text{solid}, 1 \text{ bar}}$)	220.9	J/mol·K	Adiabatic Calorimetry	[6]

| Heat Capacity ($C_{p,\text{solid}}$) | 228.61 | J/mol·K | Adiabatic Calorimetry (at 295.9 K) |[\[6\]](#) |

Note: Data is for L-Sorbose but is applicable to **D-Sorbose**.

Table 2: Phase Transition Data for Sorbose

Property	Value	Units	Method	Reference
Melting Point (T _m)	165	°C	N/A	[1]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	0.6012	kJ/mol	Adiabatic Calorimetry	[6]
Phase Transition Temperature (T _{trs})	199.22	K	Adiabatic Calorimetry	[6]
Enthalpy of Phase Transition ($\Delta_{\text{trs}}H$)	0.6012	kJ/mol	Adiabatic Calorimetry	[6]

| Entropy of Phase Transition ($\Delta_{\text{trs}}S$) | 3.02 | J/mol·K | Adiabatic Calorimetry |[6] |

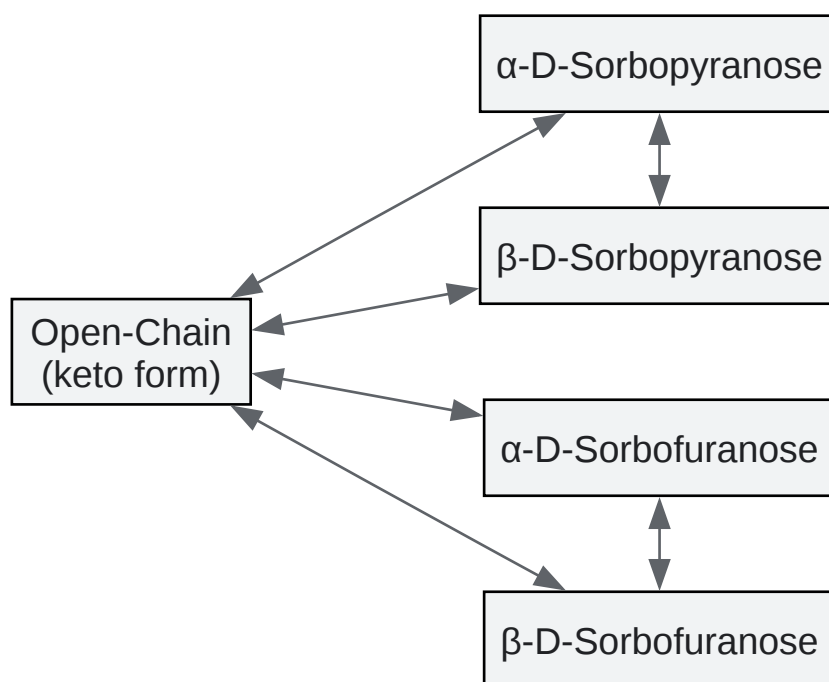
Note: The phase transition at 199.22 K is a reversible, order-disorder type transition between two crystalline forms (II \rightarrow I).[6][7]

Section 2: Stability of D-Sorbose

The stability of **D-Sorbose** is influenced by its chemical environment (pH, solvent) and physical conditions (temperature).

Chemical Stability and Tautomerism

In aqueous solutions, **D-Sorbose** exists in a dynamic equilibrium between multiple isomeric forms, a phenomenon known as mutarotation.[8] This includes the open-chain keto form and various cyclic hemiketals: five-membered furanose rings and six-membered pyranose rings, each with α and β anomers.[8] The pyranose form is generally predominant. This tautomeric complexity is crucial for its chemical reactivity and biological interactions.



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Tautomeric equilibrium of **D-Sorbose** in solution.

Influence of pH and Temperature

Like most monosaccharides, the stability of **D-Sorbose** is highly dependent on pH and temperature.

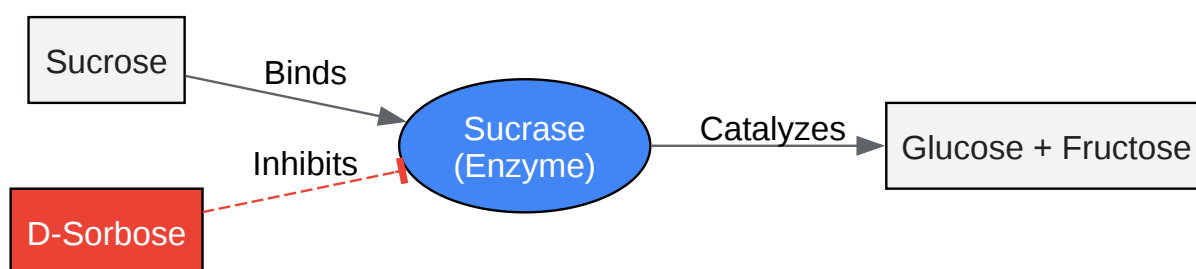
- pH: Dextrose solutions, as a reference, are most stable at a slightly acidic pH of around 4.[9] In highly acidic or alkaline conditions, sugars undergo degradation, including caramelization and other browning reactions.[9][10] It is expected that **D-Sorbose** follows a similar trend.
- Temperature: Increased temperature accelerates degradation reactions.[10] Thermal stability studies on the related monosaccharide D-mannose show decomposition beginning at temperatures above 462 K (189°C).[11] **D-Sorbose** is expected to be thermally stable up to its melting point in the solid state, but degradation in solution can occur at lower temperatures, especially with prolonged heating.[10][11]

Section 3: Biological Interactions and Metabolic Pathways

D-Sorbose is not just an inert chemical; it interacts with biological systems in ways relevant to drug development and nutrition.

Inhibition of Disaccharidase Activity

Research has shown that **D-Sorbose** can act as an inhibitor of disaccharidases in the small intestine, particularly sucrase.[12] By inhibiting the enzyme that breaks down sucrose into glucose and fructose, **D-Sorbose** can suppress postprandial blood glucose and insulin spikes. [8][12] The inhibition of sucrase by **D-Sorbose** has been identified as uncompetitive.[12]

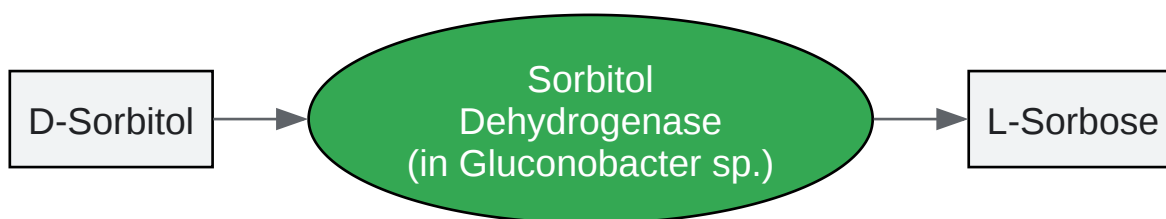


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Mechanism of **D-Sorbose** inhibition of sucrase.

Biotechnological Production

In industrial biotechnology, L-Sorbose is produced from D-Sorbitol using microorganisms like *Gluconobacter oxydans*. [13][14] This biotransformation is catalyzed by the membrane-bound enzyme sorbitol dehydrogenase (SLDH). [13][15] Understanding this pathway is crucial for optimizing the production of this key Vitamin C precursor.



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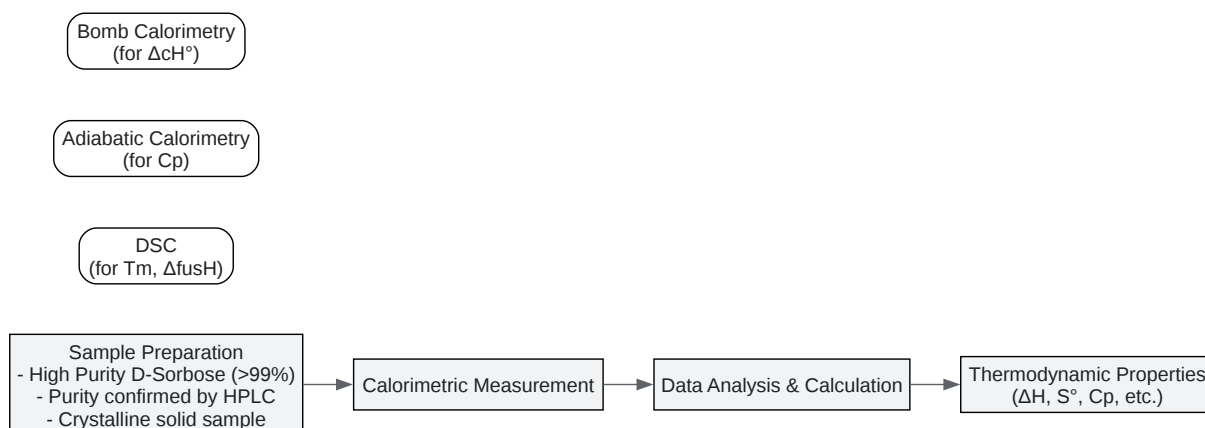
Biotransformation of D-Sorbitol to L-Sorbose.

Section 4: Experimental Methodologies

Accurate determination of thermodynamic data relies on precise and well-defined experimental protocols. Calorimetry is the primary technique used to measure the heat changes associated with physical and chemical processes.^{[16][17]}

Experimental Workflow for Calorimetric Analysis

A typical workflow for the thermodynamic analysis of a carbohydrate like **D-Sorbose** involves careful sample preparation, precise measurement using one or more calorimetric techniques, and rigorous data analysis.



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General workflow for calorimetric analysis of **D-Sorbose**.

Protocol 1: Determination of Heat Capacity by Adiabatic Calorimetry

- Principle: This method measures the heat capacity of a substance by introducing a known amount of heat to the sample in a thermally isolated (adiabatic) environment and measuring the corresponding temperature increase.
- Apparatus: An adiabatic calorimeter, typically a Quantum Design Physical Property Measurement System (PPMS) for low temperatures, coupled with a high-precision thermometer and heater.^[7]^[11]
- Procedure:
 - A precisely weighed, high-purity crystalline sample of **D-Sorbose** is sealed in a sample holder.^[11]
 - The sample holder is placed within the calorimeter, which is then evacuated to high vacuum to minimize heat exchange with the surroundings.
 - The sample is cooled to the lowest desired temperature (e.g., ~10 K).^[7]
 - A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature rise is meticulously recorded.
 - Measurements are taken at small, incremental temperature steps across the entire desired range (e.g., 10 K to 330 K).^[7]
- Data Analysis: The heat capacity (C_p) at each temperature is calculated using the formula: $C_p = (\Delta Q / \Delta T) / n$, where ΔQ is the heat added, ΔT is the temperature change, and n is the number of moles of the sample.

Protocol 2: Determination of Enthalpy of Combustion using a Bomb Calorimeter

- Principle: The sample is completely combusted in an excess of oxygen within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is used to calculate the enthalpy of combustion.^[18]

- Apparatus: A high-pressure bomb calorimeter, an oxygen source, a precision thermometer, and a sample press.
- Procedure:
 - A pellet of a known mass of **D-Sorbitose** is prepared.
 - The pellet is placed in the sample holder inside the bomb, with a fuse wire in contact with it.
 - The bomb is sealed and pressurized with pure oxygen (e.g., to 30 atm).
 - The bomb is submerged in a known volume of water in the calorimeter's insulated container.
 - The initial temperature of the water is recorded.
 - The sample is ignited by passing an electric current through the fuse wire.
 - The final, maximum temperature of the water is recorded after combustion is complete.
- Data Analysis: The heat released is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. This value is then used to determine the standard enthalpy of combustion ($\Delta_c H^\circ$) in kJ/mol. The enthalpy of formation ($\Delta_f H^\circ$) can then be calculated using Hess's Law.

[18]

Protocol 3: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)

- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan as a function of temperature. Peaks in the heat flow signal indicate thermal events such as melting, crystallization, or other phase transitions.[19]
- Apparatus: A differential scanning calorimeter.
- Procedure:

- A small, accurately weighed amount of **D-Sorbose** (e.g., 5-10 mg) is sealed in an aluminum sample pan. An empty, sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The cell is heated at a constant, controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).[11]
- The differential heat flow between the sample and reference is recorded as a function of temperature.
- Data Analysis:
 - Melting Point (T_m): Determined from the onset or peak of the endothermic melting peak.
 - Enthalpy of Fusion ($\Delta_{fus}H$): Calculated by integrating the area of the melting peak.
 - Phase Transitions: Other endothermic or exothermic peaks indicate solid-solid phase transitions, and their corresponding temperatures and enthalpies can be similarly determined.[7]

Conclusion

The thermodynamic properties and stability of **D-Sorbose** are well-defined by its molecular structure and are critical to its application in scientific and industrial fields. Its standard enthalpy of formation is approximately -1271.5 kJ/mol, and it undergoes a reversible solid-state phase transition at 199.22 K before melting at 165°C.[1][6] In solution, its stability is governed by a complex tautomeric equilibrium and is sensitive to pH and temperature. The biological activity of **D-Sorbose**, particularly its ability to inhibit sucrase, highlights its potential in nutritional science and drug development.[12] The precise measurement of these properties through established calorimetric techniques provides the fundamental data necessary for process optimization, formulation development, and biochemical research.

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